(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone
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Overview
Description
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone is a complex organic compound that features a unique combination of pyrazino and carbazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazino[3,2,1-jk]carbazole core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 8-methyl group: This step may involve alkylation reactions using methylating agents.
Attachment of the phenylethylphenyl methanone moiety: This can be done through coupling reactions, such as Suzuki or Heck coupling, using suitable catalysts and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or advanced composites. Its unique chemical properties could enhance the performance of these materials.
Mechanism of Action
The mechanism of action of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to receptors: Interaction with specific receptors in biological systems, leading to modulation of signaling pathways.
Enzyme inhibition: Inhibition of key enzymes involved in disease processes.
DNA intercalation: Intercalation into DNA, affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanol
- (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]amine
Uniqueness
The uniqueness of (8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)[2-(2-phenylethyl)phenyl]methanone lies in its specific combination of functional groups and structural features. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C30H30N2O |
---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-[2-(2-phenylethyl)phenyl]methanone |
InChI |
InChI=1S/C30H30N2O/c1-21-14-17-27-26(20-21)25-12-7-13-28-29(25)31(27)18-19-32(28)30(33)24-11-6-5-10-23(24)16-15-22-8-3-2-4-9-22/h2-6,8-11,14,17,20,28H,7,12-13,15-16,18-19H2,1H3 |
InChI Key |
OEEUGWDXCKQBCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)C(=O)C5=CC=CC=C5CCC6=CC=CC=C6 |
Origin of Product |
United States |
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